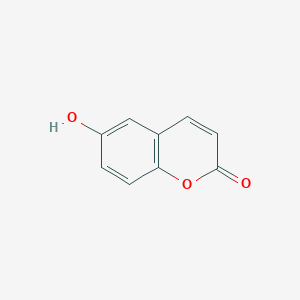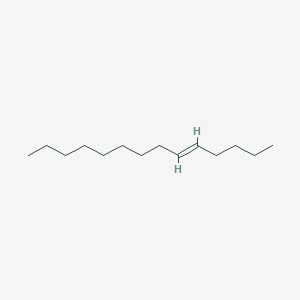
(E)-5-Tetradecene
Overview
Description
(E)-5-Tetradecene: is an organic compound with the molecular formula C14H28 . It is a type of alkene, specifically a long-chain hydrocarbon with a double bond located at the fifth carbon atom in the chain. The “(E)” designation indicates that the compound has a trans configuration around the double bond, meaning the hydrogen atoms are on opposite sides of the double bond. This compound is also known by other names such as This compound and trans-5-Tetradecene .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-5-Tetradecene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of tetradecanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under elevated temperatures to facilitate the removal of water and formation of the double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the position and configuration of the double bond.
Industrial Production Methods: In industrial settings, this compound is often produced through the cracking of petroleum hydrocarbons . This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The reaction conditions typically involve high temperatures and pressures, along with the use of catalysts to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (E)-5-Tetradecene can undergo oxidation reactions to form various oxygenated compounds such as alcohols, aldehydes, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane, tetradecane, using reducing agents like hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Addition Reactions: this compound readily undergoes addition reactions due to the presence of the double bond. For example, it can react with hydrogen halides (e.g., hydrogen chloride) to form haloalkanes or with halogens (e.g., bromine) to form dihaloalkanes.
Polymerization: Under certain conditions, this compound can undergo polymerization to form long-chain polymers. This reaction is typically catalyzed by metal catalysts such as Ziegler-Natta catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Addition: Hydrogen halides (HCl, HBr), halogens (Br2, Cl2)
Polymerization: Ziegler-Natta catalysts
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Tetradecane
Addition: Haloalkanes, dihaloalkanes
Polymerization: Long-chain polymers
Scientific Research Applications
Chemistry: (E)-5-Tetradecene is used as a starting material in organic synthesis to produce various other compounds. Its reactivity due to the double bond makes it a valuable intermediate in the synthesis of complex molecules.
Biology and Medicine: In biological research, this compound is used to study the effects of alkenes on biological systems . It can serve as a model compound to understand the behavior of similar alkenes in biological membranes and their interactions with proteins and other biomolecules.
Industry: In the industrial sector, this compound is used as a monomer in the production of polymers and copolymers. These materials have applications in the manufacture of plastics, adhesives, and coatings. Additionally, it is used as a solvent and in the formulation of lubricants and surfactants .
Mechanism of Action
The mechanism of action of (E)-5-Tetradecene primarily involves its reactivity at the double bond . The double bond can participate in various chemical reactions, such as addition and polymerization, which are facilitated by the presence of catalysts or specific reaction conditions. In biological systems, the compound can interact with lipid membranes and proteins , affecting their structure and function. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
5-Tetradecene, (Z)-: This is the cis isomer of 5-Tetradecene, where the hydrogen atoms are on the same side of the double bond. The different spatial arrangement can lead to variations in physical and chemical properties.
1-Tetradecene: This compound has the double bond at the first carbon atom in the chain, resulting in different reactivity and applications.
Tetradecane: This is the fully saturated alkane with no double bonds, leading to different chemical behavior and uses.
Uniqueness of (E)-5-Tetradecene: The trans configuration of this compound imparts unique physical properties, such as a higher melting point compared to its cis isomer. Its specific reactivity at the fifth carbon position makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
(E)-tetradec-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h9,11H,3-8,10,12-14H2,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIFAVVHRQZYGO-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880854 | |
| Record name | 5-tetradecene, (e)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41446-66-6 | |
| Record name | 5-Tetradecene, (5E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041446666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-tetradecene, (e)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-TETRADECENE, (5E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MV8XMM426 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


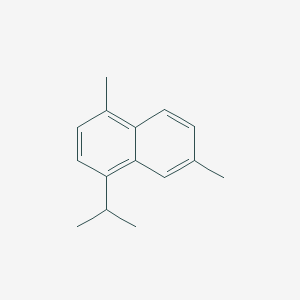

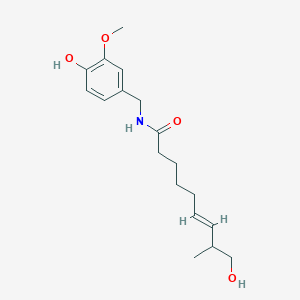
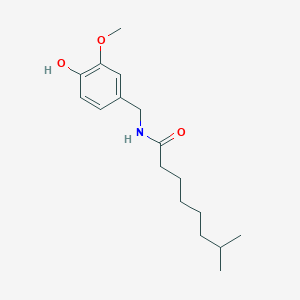
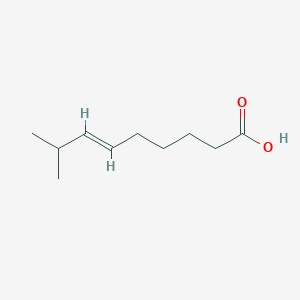

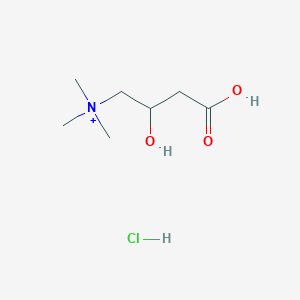
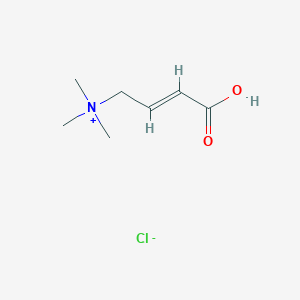
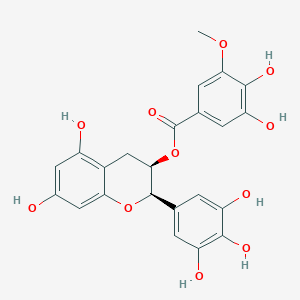
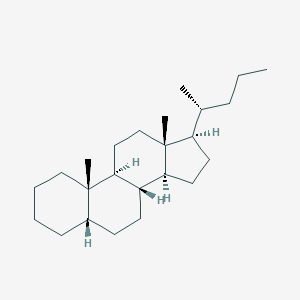
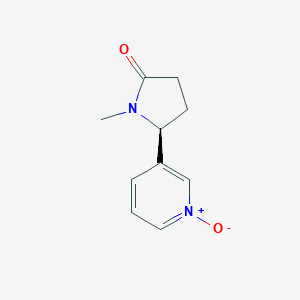
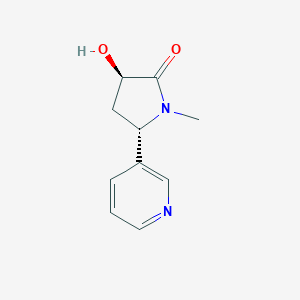
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)
